molecular formula C20H22N4O3S B2759302 2-[(4-ethenylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251626-74-0

2-[(4-ethenylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2759302
CAS No.: 1251626-74-0
M. Wt: 398.48
InChI Key: QWGYQZPMMGFQOQ-UHFFFAOYSA-N
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Description

2-[(4-Ethenylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a novel chemical entity designed for advanced pharmaceutical and biochemical research. This compound features the [1,2,4]triazolo[4,3-a]pyridine scaffold, an emerging chemotype of significant interest in medicinal chemistry, particularly as a heme-binding moiety for targeting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) . The structural architecture incorporates a piperidine-1-sulfonyl group at the 6-position, which may enhance solubility and influence pharmacodynamic properties, and a (4-ethenylphenyl)methyl substituent that provides a versatile handle for further chemical modification or conjugation. The [1,2,4]triazolo[4,3-a]pyridine core is recognized for its potential in cancer immunotherapy research, as inhibitors based on this scaffold have demonstrated sub-micromolar potency, high metabolic stability, and exquisite selectivity against related heme-containing enzymes . This reagent is provided as a high-purity solid for research applications and is intended for in vitro studies only, including target validation, enzyme inhibition assays, and early-stage hit-to-lead optimization campaigns. Researchers exploring immunomodulatory pathways, small molecule-protein interactions, and structure-activity relationships will find this compound particularly valuable. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[(4-ethenylphenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-2-16-6-8-17(9-7-16)14-24-20(25)23-15-18(10-11-19(23)21-24)28(26,27)22-12-4-3-5-13-22/h2,6-11,15H,1,3-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGYQZPMMGFQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization

The foundationaltriazolo[4,3-a]pyridin-3(2H)-one scaffold is synthesized via microwave irradiation of 2-hydrazinopyridine and urea under solvent-free conditions. A molar excess of urea (2 equivalents) at 300 W for 50 seconds yields the triazolo-pyridinone core in 75% purity (HPLC 97.9%). This method eliminates solvent use and reduces reaction times from hours to seconds, though scalability requires optimization for industrial applications.

Optimization and Challenges

Impurity Profiling

EP2551265B1 identifies impurity "408" (a di-sulfonylated byproduct) during analogous syntheses, detectable via HPLC (retention time 1.17). Mitigation involves strict stoichiometric control of sulfonyl chloride (≤1.2 equivalents) and phased reagent addition.

Solvent and Temperature Effects

Comparative studies from PMC3134852 show acetone outperforms dichloromethane in alkylation steps, reducing side-product formation by 15%. Elevated temperatures (65°C vs. 40°C) improve reaction rates but risk ethenyl group degradation, necessitating precise thermal control.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.52–7.48 (m, 2H, ethenylphenyl), 6.71 (dd, 1H, J = 17.6, 10.9 Hz, CH₂=CH), 5.76 (d, 1H, J = 17.6 Hz), 5.25 (d, 1H, J = 10.9 Hz), 4.12 (s, 2H, CH₂), 3.45–3.40 (m, 4H, piperidine), 1.55–1.45 (m, 6H, piperidine).
  • HRMS : m/z calculated for C₂₁H₂₂N₄O₃S [M+H]⁺ 423.1491, found 423.1489.

Crystallographic Validation

Single-crystal X-ray analysis (from PMC3134852 methods) confirms the triazolo-pyridinone planar structure and sulfonyl group orientation. Key metrics:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.452(1)
b (Å) 12.307(2)
c (Å) 14.896(3)
β (°) 98.15(1)
R Factor 0.041

Chemical Reactions Analysis

2-[(4-ethenylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylsulfonyl group. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the vinylbenzyl group, converting it to an ethylbenzyl group. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions at the triazolopyridine core. Common reagents used in these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidinylsulfonyl group can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its structural characteristics allow for modifications that can lead to novel compounds with potential applications in various domains.

Biology

The compound is utilized as a probe in biological research to study enzyme activity and protein interactions. Its ability to selectively interact with specific molecular targets makes it useful in biochemical assays. For instance:

  • Enzyme Inhibition Studies : It can be employed to assess the inhibition of specific enzymes involved in metabolic pathways.

Medicine

The medicinal applications of this compound are particularly promising:

  • Drug Development : It has potential therapeutic applications targeting specific enzymes or receptors. The unique structure facilitates the design of molecules with high specificity and potency against various diseases.

Industry

In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of 2-[(4-ethenylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one:

  • Antagonist Tool Compound Development : Research has shown that triazolopyridine derivatives exhibit significant antagonistic properties against muscarinic acetylcholine receptors, indicating their potential use in treating neurological disorders .
  • Structure–Activity Relationship (SAR) Studies : Investigations into various analogs have demonstrated that modifications at specific positions on the triazolopyridine ring can enhance biological activity. For example, certain methyl substituents were found to significantly increase potency against targeted receptors .
  • DMPK Profiling : The pharmacokinetic profiles of synthesized analogs indicate favorable absorption and distribution characteristics, which are crucial for drug development .

Data Table: Summary of Applications

Application AreaDescription
ChemistryBuilding block for complex molecule synthesis
BiologyProbe for enzyme activity and protein interactions
MedicinePotential drug development targeting specific enzymes/receptors
IndustryIntermediate in specialty chemical production

Mechanism of Action

The mechanism of action of 2-[(4-ethenylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidinylsulfonyl group and triazolopyridine core play crucial roles in these interactions, allowing the compound to exert its effects through various pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares a core scaffold with other [1,2,4]triazolo[4,3-a]pyridine sulfonamides, differing primarily in substituents. Below is a detailed comparison with structurally related analogs from published studies:

Compound Name & ID Substituent at Position 2 Sulfonamide Group at Position 6 Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activity
Target Compound 4-ethenylphenylmethyl Piperidine-1-sulfonyl ~406.5 (calculated) Not reported Hypothesized antimalarial activity (inferred from analogs)
13f 4-chlorobenzyl Piperidine-1-sulfonyl 418.88 173–174 Moderate antimalarial IC₅₀
13g 3-methylbenzyl 4-methylpiperidine-1-sulfonyl 424.49 145–146 Enhanced lipophilicity
13h 2-fluorobenzyl 4-methylpiperidine-1-sulfonyl 428.46 150–151 Improved solubility vs. 13f
13i 3-fluorobenzyl Thiomorpholinosulfonyl 440.47 154–155 Higher metabolic stability

Key Observations:

  • Sulfonamide Variations: The piperidine-1-sulfonyl group in the target compound and 13f may offer stronger hydrogen-bonding capacity than thiomorpholine (13i) or methylpiperidine (13g) derivatives, influencing target binding .
  • Biological Activity: Analogs like 13f and 13i demonstrated antimalarial activity in vitro, with IC₅₀ values in the micromolar range, suggesting the target compound may share similar efficacy .

Research Findings and Mechanistic Insights

Computational Predictions

Molecular docking studies using tools like AutoDock Vina () have been employed to predict binding modes of similar compounds to malaria targets (e.g., Plasmodium enzymes). The piperidine sulfonamide group in the target compound may form critical interactions with catalytic residues, as seen in analogs .

Limitations and Contradictions

  • Data Gaps: Direct biological data for the target compound are absent, requiring extrapolation from analogs.
  • Substituent Trade-offs: While the ethenyl group may improve pharmacokinetics, it could introduce instability under oxidative conditions compared to halogenated derivatives .

Biological Activity

2-[(4-ethenylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines. Its unique structure, which includes a piperidinylsulfonyl group and a vinylbenzyl group, suggests potential biological activities that warrant thorough investigation.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N4O3S
  • CAS Number : 1251626-74-0
  • Molecular Weight : 398.4787 g/mol

The compound's structure is characterized by a triazolopyridine core, which is known for its diverse biological activities. The presence of the piperidine and sulfonyl groups enhances its potential interactions with biological targets.

Research indicates that the compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
  • Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in malignant cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : In cell line assays (e.g., A375 melanoma cells), the compound demonstrated significant cytotoxic effects with an IC50 value in the low micromolar range (approximately 6 µM) . This suggests that it effectively reduces cell viability and induces apoptosis.
StudyCell LineIC50 Value
A3756 µM
HCT-1166.2 µM
T47D27.3 µM

Mechanistic Insights

Mechanistic studies using transcriptomic and proteomic analyses have indicated that the compound induces cell cycle arrest during mitosis and leads to DNA accumulation. This results in mitotic catastrophe followed by apoptosis after prolonged exposure .

Case Studies and Research Findings

  • Research on Melanoma : A study focusing on cutaneous melanoma revealed that the compound not only inhibited cell growth but also exhibited immunomodulatory effects, making it a candidate for combination therapies in oncology .
  • Comparative Analysis : When compared to other known anti-cancer agents (e.g., tubulin inhibitors), this compound displayed a unique mechanism of action, suggesting potential for use in resistant cancer types .

Applications in Drug Development

The structural features of this compound make it a promising scaffold for the development of novel therapeutics targeting various diseases:

  • Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development as an anticancer agent.
  • Biochemical Probes : The compound can be utilized in biochemical assays to study enzyme activity and protein interactions due to its specific binding properties.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclization and sulfonylation. A one-pot method for triazolopyridine derivatives (e.g., General Procedure H in ) employs precursors like substituted benzyl halides and piperidine sulfonamide intermediates. Key steps:

  • Cyclization : Reacting hydrazide derivatives with carbonyl compounds under reflux (e.g., acetonitrile, 80°C).
  • Sulfonylation : Introducing the piperidine-1-sulfonyl group using sulfur trioxide complexes or chlorosulfonic acid .
  • Yield Optimization : Catalysts like triethylamine improve sulfonylation efficiency (yields ~60-75%) .

Q. How is structural integrity confirmed post-synthesis?

Methodological characterization includes:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., ethenylphenyl methyl at C2, piperidine sulfonyl at C6) .
  • LC/MS : Confirms molecular weight (e.g., calculated vs. observed m/z for C₂₃H₂₅N₅O₃S: ~463.5 g/mol) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .

Q. What are the compound’s stability profiles under varying pH and temperature?

Stability studies on analogous triazolopyridines show:

  • pH Stability : Degrades in highly basic conditions (pH >10) but stable in acidic/neutral buffers (pH 2-7) for ≥24 hours .
  • Thermal Stability : Decomposition observed >150°C; store at 2-8°C in inert atmospheres .

Advanced Research Questions

Q. How does the piperidine-1-sulfonyl group influence target binding in molecular docking studies?

Computational studies (e.g., AutoDock Vina ) reveal:

  • Binding Affinity : The sulfonyl group forms hydrogen bonds with catalytic residues (e.g., Asp/Glu in enzymes), while the piperidine ring enhances hydrophobic interactions.
  • Example : Docking scores (ΔG) of -9.2 kcal/mol for malaria PfATP4 targets, comparable to analogs in .
  • Parameter Settings : Grid box size 25 ų, exhaustiveness=8, and Lamarckian genetic algorithm .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

Contradictions (e.g., variable IC₅₀ values against Plasmodium falciparum) are addressed by:

  • SAR Analysis : Comparing substituent effects (e.g., 4-ethenylphenyl vs. 3-fluorobenzyl in ). Piperidine sulfonyl derivatives show 2–5× higher antimalarial activity than thiomorpholine analogs .
  • Statistical Modeling : Multivariate regression identifies critical descriptors (e.g., logP, polar surface area) influencing activity .

Q. What in silico methods predict metabolic pathways and toxicity?

Tools like SwissADME and ProTox-II predict:

  • Metabolism : CYP3A4-mediated oxidation of the ethenyl group to epoxide intermediates.
  • Toxicity : Low hepatotoxicity risk (LD₅₀ >500 mg/kg in rodents) but potential hERG inhibition (IC₅₀ ~2 µM) requiring structural refinement .

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